甲状腺素氨丙基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thyroxine Aminopropyl Ether is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. This compound has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.

科学研究应用

Thyroxine Aminopropyl Ether has a wide range of scientific research applications:

Chemistry: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.

Biology: The compound is studied for its role in regulating thyroid hormone activity and its potential effects on metabolic processes.

Medicine: Thyroxine Aminopropyl Ether is explored for its therapeutic potential in treating thyroid-related disorders and other metabolic diseases.

Industry: The compound’s unique properties make it a candidate for environmental applications, such as in the development of biosensors and environmental monitoring tools.

作用机制

Target of Action

Thyroxine Aminopropyl Ether, also known as Levothyroxine, primarily targets the thyroid hormone receptors α and β (TRα, TRβ) in the body . These receptors are crucial for the regulation of metabolism, development, and growth in nearly every organ .

Mode of Action

Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . It acts as a replacement in deficiency syndromes such as hypothyroidism . It binds to the thyroid hormone receptors, altering genomic activity via nuclear receptors . It can also exert non-genomic activity through interactions with mitochondrial and plasma membrane proteins .

Biochemical Pathways

The thyroid hormone synthetic pathway comprises several steps :

Pharmacokinetics

The bioavailability of Levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of Levothyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered Levothyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

Levothyroxine replacement therapy for people with hypothyroidism reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

Environmental factors such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can influence the action of thyroid hormones . Moreover, certain environmental contaminants like polychlorinated-biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) can disrupt thyroid hormone action .

生化分析

Biochemical Properties

Thyroxine Aminopropyl Ether plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones . These interactions are crucial for the regulation of gene expression and metabolic processes. Additionally, Thyroxine Aminopropyl Ether is involved in the deiodination process, where it is converted into active or inactive forms of thyroid hormones by deiodinase enzymes .

Cellular Effects

Thyroxine Aminopropyl Ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of different cell types by modulating the activity of thyroid hormone receptors and other related proteins . This compound can enhance or inhibit the expression of specific genes, thereby impacting cellular metabolism and energy homeostasis. For instance, it can increase the basal metabolic rate (BMR) and promote thermogenesis in cells .

Molecular Mechanism

At the molecular level, Thyroxine Aminopropyl Ether exerts its effects through binding interactions with thyroid hormone receptors and other nuclear proteins. These interactions lead to the formation of transcriptional complexes that regulate the expression of thyroid hormone-responsive genes . The compound can also influence enzyme activity, either by inhibiting or activating specific enzymes involved in thyroid hormone metabolism . These molecular mechanisms are essential for maintaining the balance of thyroid hormone levels in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thyroxine Aminopropyl Ether can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to Thyroxine Aminopropyl Ether can lead to alterations in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Thyroxine Aminopropyl Ether vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve energy homeostasis . At high doses, it may cause toxic or adverse effects, such as hyperthyroidism or metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

Thyroxine Aminopropyl Ether is involved in several metabolic pathways, including the deiodination of thyroid hormones. It interacts with enzymes such as deiodinases, which convert thyroxine into its active or inactive forms . These interactions are crucial for regulating the levels of thyroid hormones in the body and maintaining metabolic balance . The compound can also affect metabolic flux and metabolite levels, influencing overall metabolic processes .

Transport and Distribution

The transport and distribution of Thyroxine Aminopropyl Ether within cells and tissues are mediated by specific transporters and binding proteins. Monocarboxylate transporters (MCTs) and organic anion transporting polypeptides (OATPs) are known to facilitate the cellular uptake and efflux of thyroid hormones, including Thyroxine Aminopropyl Ether . These transporters play a crucial role in determining the localization and accumulation of the compound within different tissues .

Subcellular Localization

Thyroxine Aminopropyl Ether is localized in various subcellular compartments, including the nucleus, mitochondria, and microsomes . Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its overall activity and function .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Thyroxine Aminopropyl Ether involves the reaction of thyroxine with aminopropyl ether under controlled conditions. The process typically requires a solvent such as methanol and an acid catalyst like sulfuric acid to facilitate the reaction. The reaction is carried out at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of Thyroxine Aminopropyl Ether follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the enantiomeric purity of the product. The industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize impurities .

化学反应分析

Types of Reactions: Thyroxine Aminopropyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize Thyroxine Aminopropyl Ether.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of Thyroxine Aminopropyl Ether with altered biological activities. These derivatives are studied for their potential therapeutic applications .

相似化合物的比较

Thyroxine (T4): The primary hormone produced by the thyroid gland, which is converted to the more active triiodothyronine (T3) in peripheral tissues.

Triiodothyronine (T3): The active form of thyroid hormone that exerts significant biological effects.

Diiodothyronines: Metabolites of thyroxine with distinct biological activities.

Iodothyronamines: Compounds derived from thyroxine with potential therapeutic applications.

Uniqueness: Thyroxine Aminopropyl Ether is unique due to its synthetic origin and the presence of an aminopropyl ether group, which enhances its stability and biological activity compared to natural thyroid hormones. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

属性

CAS 编号 |

1797884-40-2 |

|---|---|

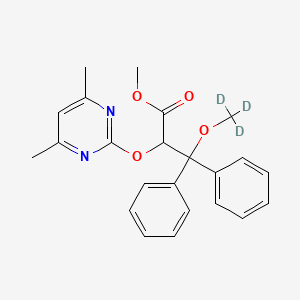

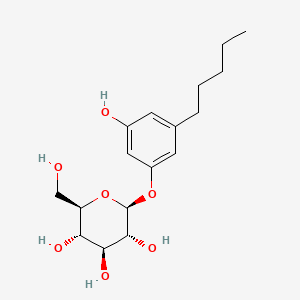

分子式 |

C18H18I4N2O4 |

分子量 |

833.97 |

IUPAC 名称 |

(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |

InChI 键 |

LKBFZRCWERFDDM-HNNXBMFYSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)